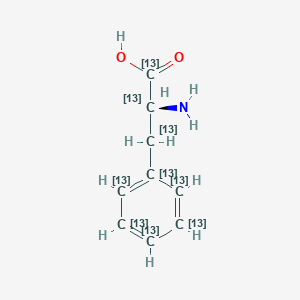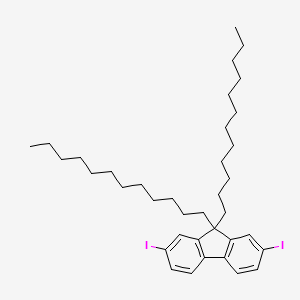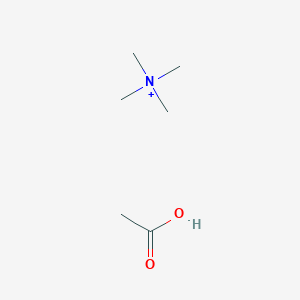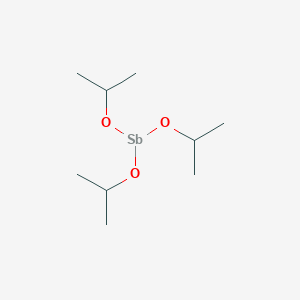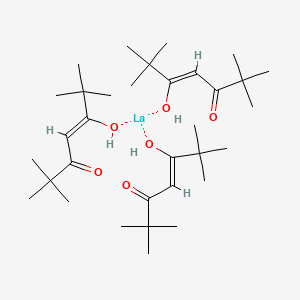
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is a coordination compound where lanthanum is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various chemical applications due to its unique properties. It is a white powder that is hygroscopic and has a molecular formula of C33H57O6La .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate typically involves the reaction of lanthanum chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lanthanum.
Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.
Substitution: The ligand exchange reactions are common, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Ligand exchange reactions typically involve the use of other diketones or similar ligands under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lanthanum oxides, while reduction can yield lower oxidation state lanthanum compounds .
Applications De Recherche Scientifique
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lanthanum-based materials and catalysts. Its stability and reactivity make it suitable for various catalytic processes.
Biology: The compound is used in the study of biological systems, particularly in the investigation of metal-ligand interactions and their effects on biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including ceramics and electronic components, due to its unique properties
Mécanisme D'action
The mechanism by which Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate exerts its effects involves the coordination of the lanthanum ion with the diketone ligands. This coordination stabilizes the lanthanum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor in the formation of other lanthanum-based materials .
Comparaison Avec Des Composés Similaires
- Lanthanum (III) nitrate hydrate
- Lanthanum (III) chloride anhydrous
- Tris (isopropylcyclopentadienyl)lanthanum (III)
Comparison: Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is unique due to its stability and the specific properties imparted by the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. Compared to other lanthanum compounds, it offers better solubility in organic solvents and enhanced reactivity in certain catalytic processes. Its hygroscopic nature and solid-state form also make it distinct from other lanthanum salts and complexes .
Propriétés
Formule moléculaire |
C33H60LaO6 |
|---|---|
Poids moléculaire |
691.7 g/mol |
Nom IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Clé InChI |
VTNJXVDFRGBYJC-LWTKGLMZSA-N |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
